3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C₁₆H₁₈N₂O₆S It is characterized by the presence of three methoxy groups attached to a benzene ring, a sulfamoyl group attached to another benzene ring, and a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-phenylbenzamide: Lacks the sulfamoyl group, which may result in different biological activities.
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a sulfamoyl group, leading to different chemical and biological properties.
Uniqueness
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both methoxy and sulfamoyl groups, which can confer specific chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for various scientific and industrial applications.
Biological Activity
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a sulfamoyl group attached to a benzamide structure , which is known to influence its biological properties. The presence of three methoxy groups enhances its lipophilicity and may facilitate its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, effectively blocking enzyme active sites. This mechanism has been observed in various studies where similar compounds demonstrated inhibition of carbonic anhydrase and other key enzymes involved in metabolic pathways .
- Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways. This modulation can lead to changes in cellular responses relevant to disease states such as cancer and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against melanoma and breast cancer cell lines.
- Mechanism : It disrupts the folate cycle by inhibiting dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis necessary for DNA replication .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro assays revealed that it significantly reduces bacterial viability without notable cytotoxicity to mammalian cells .
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction) in MDA-MB-231 breast cancer cells after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased annexin V-FITC positivity .
- Antimicrobial Activity : In another study, the compound exhibited potent antibacterial activity with an IC50 value comparable to established antibiotics. It inhibited biofilm formation by S. aureus by over 80%, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Data Table
Biological Activity | Assessed Cell Line | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | MDA-MB-231 (Breast Cancer) | 10 µM | Induction of apoptosis |
Antimicrobial | MRSA | 5 µg/mL | Inhibition of bacterial growth |
Enzyme Inhibition | Carbonic Anhydrase | 1.55 μM | Competitive inhibition |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-11-4-6-12(7-5-11)25(17,20)21/h4-9H,1-3H3,(H,18,19)(H2,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJBOEPGCLNCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.